molecular formula C12H15N5O B12214328 4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline

4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline

Cat. No.: B12214328
M. Wt: 245.28 g/mol
InChI Key: IKYMWNRAAAZHAG-UHFFFAOYSA-N
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Description

4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the morpholine and aniline groups in the structure enhances its potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with morpholine in the presence of a suitable solvent like acetonitrile at elevated temperatures (around 170°C) for a specified duration (e.g., 25 minutes) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis process, reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors involved in disease pathways. The triazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline is unique due to the presence of both morpholine and aniline groups, which enhance its versatility and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

4-(3-morpholin-4-yl-1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C12H15N5O/c13-10-1-3-11(4-2-10)17-9-14-12(15-17)16-5-7-18-8-6-16/h1-4,9H,5-8,13H2

InChI Key

IKYMWNRAAAZHAG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C=N2)C3=CC=C(C=C3)N

Origin of Product

United States

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